N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure-Activity Relationship Studies
Research on structurally related compounds has explored the modification of heterocyclic rings to improve metabolic stability and pharmacological efficacy. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have shown that altering the heterocyclic components can reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy with minimal metabolic alterations (Stec et al., 2011).
Synthesis of Novel Heterocycles
The synthesis of innovative heterocycles incorporating thiadiazole moieties has been investigated for applications in pest control, demonstrating the versatility of the core structure for generating compounds with insecticidal properties against the cotton leafworm (Fadda et al., 2017).
Anticancer Applications
New benzimidazole compounds with antitumor effects have been synthesized, showing inhibitory activities against Aurora A kinase and KSP, indicative of potential applications in cancer treatment. These compounds demonstrate the chemical versatility and therapeutic potential of structurally related molecules (El‐All et al., 2015).
Antimicrobial and Antifungal Activities
Compounds with a similar structural framework have been evaluated for antimicrobial and antifungal activities, indicating the potential of such molecules in developing new treatments for infections. The synthesis of novel benzothiazole pyrimidine derivatives has shown promising results against various bacterial and fungal pathogens (Maddila et al., 2016).
Electrophilic Building Blocks for Heterocycles
Research has also focused on utilizing N-aryl-2-chloroacetamides as electrophilic building blocks for synthesizing fused thiazolo[3,2-a]pyrimidinones, demonstrating the compound's utility in creating complex heterocyclic structures with potential biological activities (Janardhan et al., 2014).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c25-15(20-8-12-3-4-13-14(7-12)28-11-27-13)9-24-10-21-17-16(18(24)26)29-19(22-17)23-5-1-2-6-23/h3-4,7,10H,1-2,5-6,8-9,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVHHAOTCFHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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